

An In-depth Technical Guide to the Fundamental Interactions of Phosphorin

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Compound of Interest

Compound Name: Phosphorin

Cat. No.: B1216959

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Abstract

Phosphorin, also known as phosphabenzene, is an aromatic phosphorus heterocycle that has garnered significant interest due to its unique electronic structure and reactivity, which differs notably from its nitrogenous analog, pyridine. This technical guide provides a comprehensive overview of the fundamental interactions of **phosphorin**, including its synthesis, reactivity, coordination chemistry, and spectroscopic properties. Detailed experimental protocols for key synthetic methods are provided, along with a summary of important quantitative data. Furthermore, this guide explores the emerging potential of **phosphorin** derivatives in the field of drug development, offering insights for researchers and professionals in medicinal chemistry.

Introduction

Phosphorin (C₅H₅P) is a six-membered aromatic heterocycle in which a carbon atom of benzene is replaced by a phosphorus atom. First synthesized in the 1960s, **phosphorin** and its derivatives have been the subject of extensive research aimed at understanding the influence of the larger, more polarizable phosphorus atom on the aromatic system. Unlike pyridine, the lone pair of electrons on the phosphorus atom in **phosphorin** is less available for donation, leading to a significantly lower basicity. The phosphorus atom also introduces a lower-lying LUMO, making the ring susceptible to nucleophilic attack at the phosphorus center. These unique electronic features govern the distinct reactivity and coordination chemistry of **phosphorin**, which are detailed in this guide.

Synthesis of Phosphorin and its Derivatives

The synthesis of **phosphorin** has been achieved through several routes, with the methods of Märkl for substituted **phosphorins** and Ashe for the parent compound being foundational.

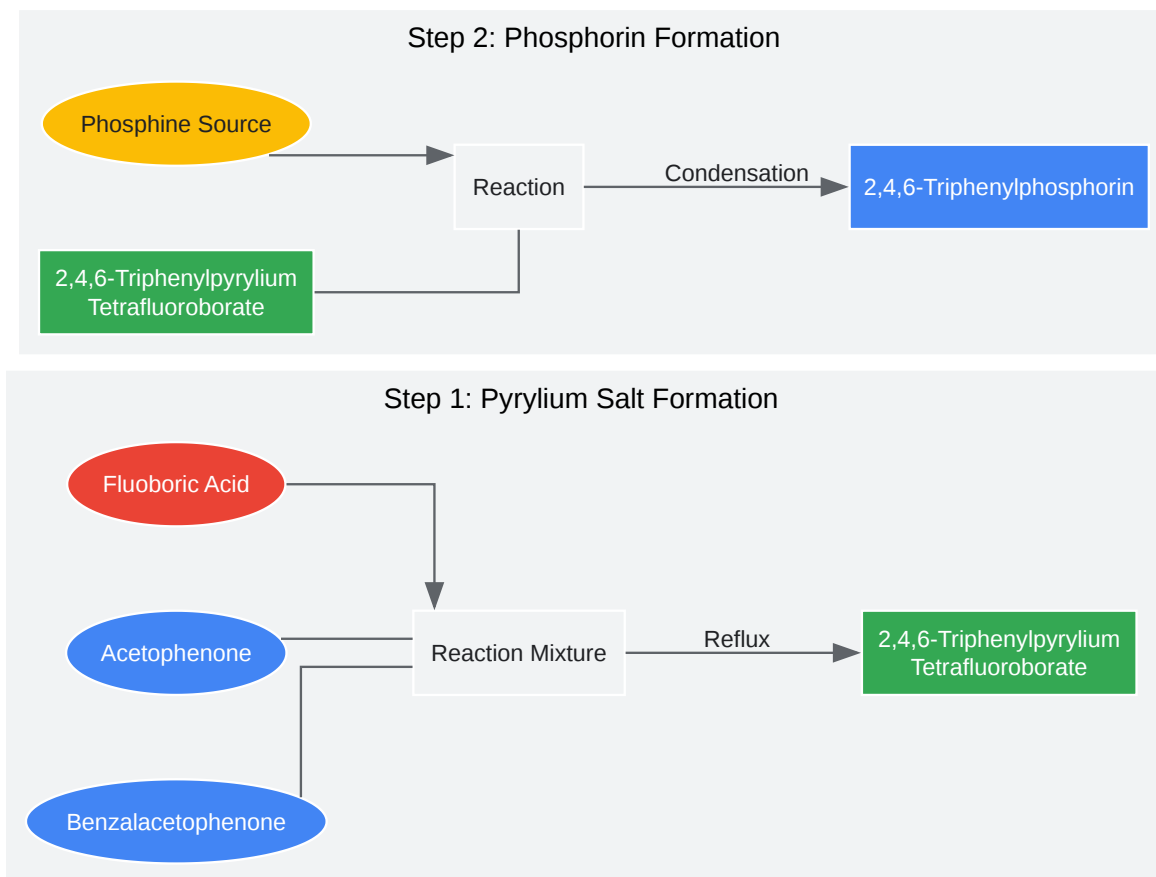
Synthesis of 2,4,6-Triphenylphosphorin (Märkl, 1966)

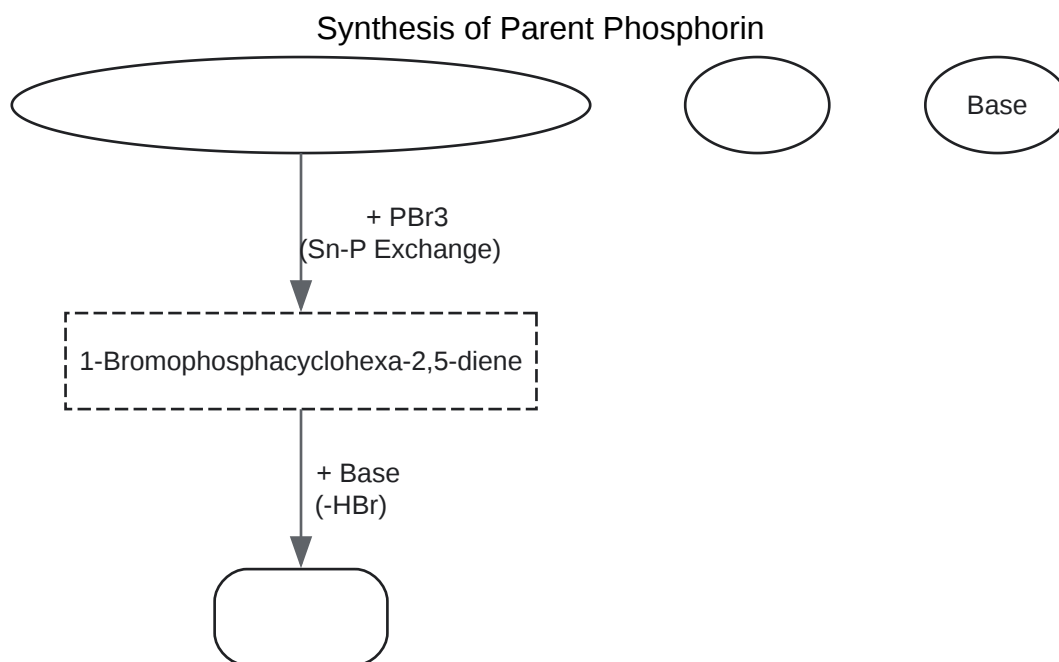
The first synthesis of a **phosphorin** derivative was accomplished by Gottfried Märkl in 1966. The method involves the condensation of a pyrylium salt with a phosphorus source.

Experimental Protocol:

- Preparation of 2,4,6-Triphenylpyrylium Tetrafluoroborate: Benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 1,2-dichloroethane (350 ml) are placed in a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer. The mixture is warmed to 70–75°C.
- A 52% ethereal solution of fluoboric acid (160 ml) is added dropwise over 30 minutes with stirring.
- The mixture is heated under reflux for 1 hour.
- After cooling and standing overnight in a refrigerator, the crystalline 2,4,6-triphenylpyrylium tetrafluoroborate is collected by filtration.
- Reaction with Phosphine: The 2,4,6-triphenylpyrylium salt is then treated with a phosphine source, such as tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine, in a suitable solvent to yield 2,4,6-triphenyl**phosphorin**.

Synthesis of 2,4,6-Triphenylphosphorin





Nucleophilic Addition to Phosphorin



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